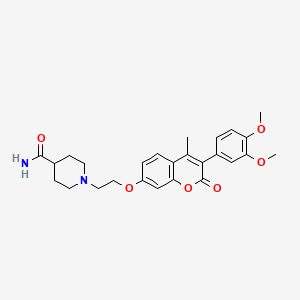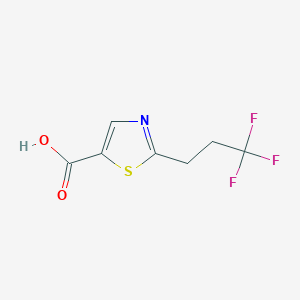
2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives, including those with trifluoropropyl groups, involves various strategies. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were synthesized and their structures confirmed through spectroscopic methods such as IR, NMR, and HRMS or elemental analysis . Similarly, the synthesis of bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and thiazole derivatives from trifluoro precursors was reported, with the characterization including IR, Raman, NMR, and X-ray crystallography . Another study described the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, showcasing the versatility of thiazole derivatives in combinatorial chemistry . Additionally, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides was used to produce thiazole-5-carboxylate esters .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using X-ray crystallography. For example, the structure of 2-methylthiazole-5-carboxylic acid was elucidated using this technique . Structural and conformational studies of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives were performed using spectroscopic methods and supported by computational methods such as Hartree–Fock (HF) and density functional theory (DFT) calculations .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. The synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives involved S-alkylation, intramolecular cyclization, hydrolysis, and amidation . The continuous flow synthesis of 2,4,5-trifluorobenzoic acid, although not a thiazole derivative, demonstrates the potential for using microreactor technology in the synthesis of complex molecules, which could be applicable to thiazole chemistry as well .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their structure. The presence of trifluoromethyl groups can significantly influence these properties. For instance, the crystalline structure of a 2-methyl thiazole derivative showed short intermolecular F–F contacts, indicating the influence of fluorine atoms on the solid-state packing . The biological activities of thiazole derivatives, such as fungicidal and antivirus activities, were systematically evaluated, with some compounds showing good activity against specific fungi and viruses . The biological evaluation of a library of thiazole derivatives revealed certain compounds to be toxic to C. elegans, highlighting the importance of bioactivity studies .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid and its derivatives have been explored in the synthesis of novel fungicides, such as Thifuzamide. These compounds are synthesized using trifluoro-acetoacetate as the primary material and have shown yields above 55.4% in certain conditions (Liu An-chang, 2012).
- Cyclocondensation reactions involving derivatives of this compound result in trifluoromethyl-containing heterocyclic compounds, indicating its utility in creating diverse chemical structures (V. Sokolov, A. Aksinenko, I. Martynov, 2014).
- The compound is also used in the synthesis of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids that mimic secondary structures of proteins (L. Mathieu et al., 2015).
Biological and Medicinal Chemistry
- Derivatives of 2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid have been synthesized for their potential antibacterial properties. These include 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives, which have shown promise in preliminary bioassays (Zina K. Al Dulaimy et al., 2017).
- The compound's derivatives are also being explored in the construction of copper coordination polymers, which have potential applications in material science (Natthaya Meundaeng, A. Rujiwatra, T. Prior, 2017).
- Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been designed, synthesized, and shown to exhibit good fungicidal and antivirus activities, demonstrating the compound's utility in the development of new antiviral and antifungal agents (Li Fengyun et al., 2015).
Material Science and Engineering
- In material science, this compound has been involved in the synthesis of copper coordination polymers, which have shown interesting properties such as structural transformation and potential applications in adsorption and catalysis (Natthaya Meundaeng et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,3,3-trifluoropropyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)2-1-5-11-3-4(14-5)6(12)13/h3H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZNRJDLCKITNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CCC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3,3-Trifluoropropyl)-1,3-thiazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

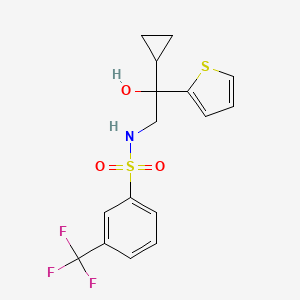
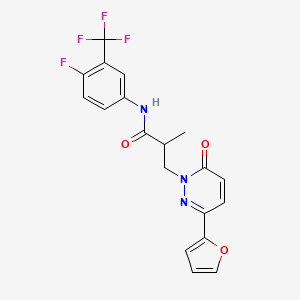
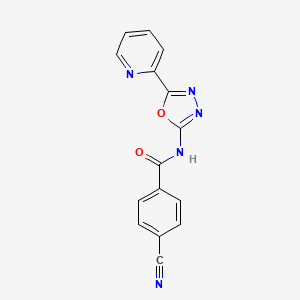
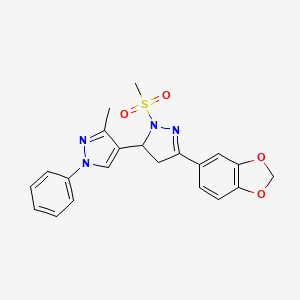
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)
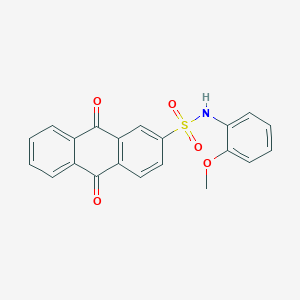
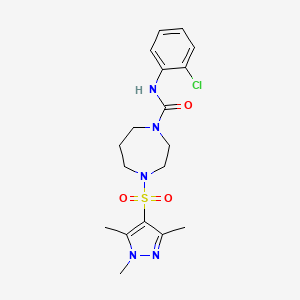
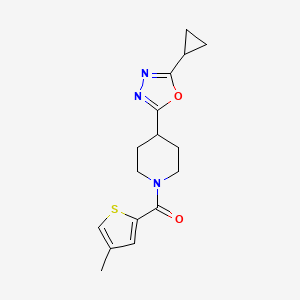
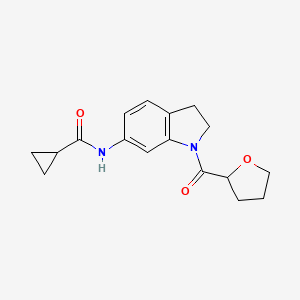


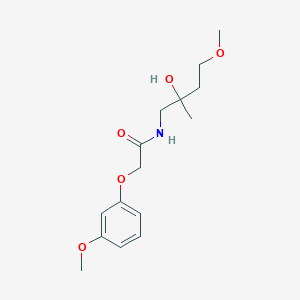
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)
